molecular formula C23H24ClIN2O3 B10956658 (4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10956658
M. Wt: 538.8 g/mol
InChI Key: VOMAJFWCJDKJIJ-ATVHPVEESA-N
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Description

The compound “(4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a synthetic organic molecule that belongs to the class of pyrazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, hydrazines, and other aromatic compounds. The reaction conditions often involve:

    Condensation reactions: Using aldehydes and hydrazines to form the pyrazolone core.

    Substitution reactions: Introducing various substituents such as butoxy, ethoxy, and iodo groups.

    Catalysts and solvents: Commonly used catalysts might include acids or bases, and solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Antimicrobial Activity: Studied for its potential to inhibit bacterial growth.

Medicine

    Drug Development: Investigated for its potential therapeutic effects.

    Anti-inflammatory: Potential use as an anti-inflammatory agent.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Substituent Effects: The specific combination of butoxy, ethoxy, iodo, and chlorophenyl groups gives this compound unique chemical and biological properties.

    Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.

Properties

Molecular Formula

C23H24ClIN2O3

Molecular Weight

538.8 g/mol

IUPAC Name

(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-2-(2-chlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C23H24ClIN2O3/c1-4-6-11-30-22-19(25)13-16(14-21(22)29-5-2)12-17-15(3)26-27(23(17)28)20-10-8-7-9-18(20)24/h7-10,12-14H,4-6,11H2,1-3H3/b17-12-

InChI Key

VOMAJFWCJDKJIJ-ATVHPVEESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC

Origin of Product

United States

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